molecular formula C13H18N2O B1488819 (4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine CAS No. 2098010-58-1

(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine

Cat. No.: B1488819
CAS No.: 2098010-58-1
M. Wt: 218.29 g/mol
InChI Key: SSBHBXKCNITFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The exact mode of action would depend on the specific protein target and the nature of the interaction. This could involve binding to an active site, allosteric modulation, or other mechanisms. The result of this interaction would be changes in cellular signaling pathways, leading to downstream effects on cellular function .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would also play a crucial role in its bioavailability and therapeutic effect. Factors such as solubility, stability, and permeability can influence how much of the compound is absorbed into the bloodstream, how it is distributed throughout the body, how it is metabolized, and how it is excreted .

The action of the compound can also be influenced by various environmental factors. For example, factors such as pH, temperature, and the presence of other compounds can affect the stability and efficacy of the compound .

Properties

IUPAC Name

(4-cyclopropyl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-8-10-1-4-13-11(7-10)9-15(5-6-16-13)12-2-3-12/h1,4,7,12H,2-3,5-6,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBHBXKCNITFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCOC3=C(C2)C=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 2
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 3
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 4
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 5
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine
Reactant of Route 6
(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.